Perchloric acid;2,2,6,6-tetramethylpiperidine

Description

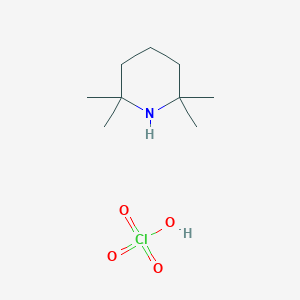

Perchloric acid (HClO₄) is a superacid with a pKa of −10.20, making it one of the strongest mineral acids. Its high acidity and minimal nucleophilic interference (due to the weak nucleophilicity of ClO₄⁻) make it ideal for esterification and acid-catalyzed reactions . 2,2,6,6-Tetramethylpiperidine (TMP) is a sterically hindered tertiary amine, widely used as a non-nucleophilic base in organic synthesis and as a precursor to nitroxide radicals like 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) .

The combination of HClO₄ and TMP is often employed in redox systems. For example, in the synthesis of nitroxide radicals, TMP derivatives react with HClO₄ and sodium hypochlorite to generate reactive intermediates for oxidation processes . This synergy is critical in applications such as cellulose oxidation and electrochemical exfoliation .

Properties

CAS No. |

921931-22-8 |

|---|---|

Molecular Formula |

C9H20ClNO4 |

Molecular Weight |

241.71 g/mol |

IUPAC Name |

perchloric acid;2,2,6,6-tetramethylpiperidine |

InChI |

InChI=1S/C9H19N.ClHO4/c1-8(2)6-5-7-9(3,4)10-8;2-1(3,4)5/h10H,5-7H2,1-4H3;(H,2,3,4,5) |

InChI Key |

HENOEHUEDUITLF-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCCC(N1)(C)C)C.OCl(=O)(=O)=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2,6,6-Tetramethylpiperidine can be synthesized through several methods. One common method involves the conjugate addition reaction of ammonia to phorone, followed by the reduction of the intermediate triacetone amine in a Wolff-Kishner reaction . Another method involves the reaction of 2,2,6,6-tetramethylpiperidine with perchloric acid under controlled conditions to form the desired compound.

Industrial Production Methods

Industrial production of 2,2,6,6-tetramethylpiperidine typically involves large-scale synthesis using the aforementioned methods. The process is optimized for yield and purity, ensuring that the compound meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

2,2,6,6-Tetramethylpiperidine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form hydroxylamines in the presence of oxidants like oxone.

Substitution: It can react with allylic chlorides to form allylated tertiary amines via allylic amination.

Formation of Sulfenamide Compounds: It reacts with heterocyclic thiols in the presence of iodine as an oxidant.

Common Reagents and Conditions

Common reagents used in these reactions include oxone for oxidation, allylic chlorides for allylic amination, and iodine for the formation of sulfenamide compounds. The reactions are typically carried out under controlled conditions to ensure the desired products are formed.

Major Products

The major products formed from these reactions include hydroxylamines, allylated tertiary amines, and sulfenamide compounds, each with specific applications in various fields.

Scientific Research Applications

Perchloric Acid Applications

1. Analytical Chemistry

Perchloric acid is widely used as a strong acid in titrations and as a reagent in various analytical methods. It serves as a catalyst in the synthesis of perchlorate salts and is often employed in the determination of halides and other anions through ion chromatography .

2. Organic Synthesis

In organic chemistry, perchloric acid acts as a dehydrating agent and is utilized in reactions requiring strong acidic conditions. It facilitates the synthesis of various organic compounds by promoting electrophilic substitution reactions .

3. Laboratory Reagent

Perchloric acid is used to prepare perchlorate salts that have applications in pyrotechnics and explosives. Its role as a strong oxidizing agent makes it suitable for reactions that require high-energy outputs .

4. Environmental Studies

Research has shown that perchlorate can affect the composition of fatty acids in biological systems. Studies involving goats have indicated that exposure to perchlorate alters milk fat composition, which has implications for understanding environmental impacts on livestock .

2,2,6,6-Tetramethylpiperidine Applications

1. Organic Synthesis

2,2,6,6-tetramethylpiperidine is recognized for its utility as a hindered base in organic synthesis. It is particularly valuable for:

- Deprotonation Reactions: TMP selectively abstracts protons from acidic carbon atoms, enabling the formation of carbanions that participate in further synthetic transformations .

- Formation of TMP-Lithium Complexes: These complexes are essential for metalation of sensitive substrates under mild conditions .

2. Preparation of Hindered Amine Light Stabilizers (HALS)

TMP derivatives are crucial in the production of HALS, which are additives used to protect polymers from degradation due to ultraviolet light exposure. This application is vital for enhancing the longevity and performance of plastic materials .

3. Selective Oxidation Processes

Derivatives such as 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO) are employed as stable free radical species in selective oxidation reactions. These reactions convert alcohols to aldehydes or ketones efficiently and under mild conditions .

4. Research on Redox Properties

Studies have demonstrated that 2,2,6,6-tetramethylpiperidine-based compounds can act as redox-active agents. For instance, TEMPO has been shown to scavenge reactive oxygen species effectively, making it useful in biological applications aimed at mitigating oxidative stress .

Comparative Data Table

| Compound | Application Area | Specific Use Cases |

|---|---|---|

| Perchloric Acid | Analytical Chemistry | Titrations, ion chromatography |

| Organic Synthesis | Dehydrating agent for electrophilic substitutions | |

| Environmental Studies | Studying effects on biological systems | |

| 2,2,6,6-Tetramethylpiperidine | Organic Synthesis | Deprotonation reactions |

| Polymer Chemistry | Preparation of HALS | |

| Oxidation Reactions | Conversion of alcohols using TEMPO |

Case Studies

Case Study 1: Environmental Impact of Perchlorate

Research conducted on goats highlighted the effects of perchlorate on milk fat composition. Goats dosed with perchlorate showed changes in fatty acid profiles that were not persistent after cessation of exposure. This study underscores the importance of monitoring perchlorate levels in agricultural settings to mitigate potential health impacts on livestock and humans .

Case Study 2: Synthesis Using 2,2,6,6-Tetramethylpiperidine

In a study focusing on organic synthesis methodologies, researchers utilized 2,2,6,6-tetramethylpiperidine to develop new pathways for synthesizing complex molecules with high selectivity and efficiency. The versatility of TMP allowed chemists to explore novel reaction conditions that improved yields while minimizing by-products .

Mechanism of Action

The mechanism of action of 2,2,6,6-tetramethylpiperidine involves its role as a hindered base. It interacts with various molecular targets and pathways, facilitating reactions that require a strong, non-nucleophilic base. Its unique structure allows it to participate in selective reactions, making it valuable in synthetic chemistry .

Comparison with Similar Compounds

Key Findings :

- HClO₄ is preferred over H₂SO₄ or HCl in esterification due to its non-nucleophilic conjugate base, which minimizes side reactions .

- In cellulose oxidation, HClO₄’s oxidative strength complements TEMPO-mediated systems, enhancing reaction efficiency .

Comparison with Similar Amines and Nitroxides

TMP vs. Other Bases

In copper-catalyzed amination of 2-chlorobenzoic acid, TMP outperformed conventional bases:

Table 2: Base Efficiency in Amination Reactions

| Base | Yield (%) |

|---|---|

| 2,2,6,6-Tetramethylpiperidine (TMP) | 90 |

| Cs₂CO₃ | 75 |

| Na₂CO₃ | 50 |

| tert-BuOK | 15 |

Key Findings :

TEMPO vs. Other Nitroxides

TEMPO is a stable nitroxide radical used in selective oxidations. Comparisons with derivatives:

- TEMPOL (4-hydroxy-TEMPO) : Exhibits antioxidant properties by scavenging reactive oxygen species (ROS), protecting cells from oxidative damage .

- TEMP (non-radical TMP): Used as a spin trap in electron paramagnetic resonance (EPR) studies .

Cellulose Oxidation to Nanocrystals

Biological Activity

The compound perchloric acid; 2,2,6,6-tetramethylpiperidine (often referred to as TEMPO) is a nitroxide radical that has garnered attention in various biological and chemical research domains. This article explores its biological activity, focusing on its antioxidant properties, mechanisms of action, and potential therapeutic applications.

Overview of TEMPO

Chemical Structure and Properties

- Chemical Name: 2,2,6,6-tetramethylpiperidine-1-oxyl

- Molecular Formula: C₈H₁₈N₁O

- Molecular Weight: 156.24 g/mol

TEMPO is characterized by its stable nitroxide radical structure, which contributes to its unique biological activities. Its stability allows it to act as an effective antioxidant by scavenging reactive oxygen species (ROS) and preventing oxidative damage in cellular systems.

Antioxidant Properties

TEMPO exhibits significant antioxidant activity, which has been extensively studied in various models:

-

Cellular Protection Against Oxidative Stress

- In studies involving human neuroblastoma SH-SY5Y cells exposed to neurotoxic agents like 6-hydroxydopamine (6-OHDA), TEMPO demonstrated protective effects against cell viability loss. It effectively reduced intracellular ROS levels and prevented mitochondrial dysfunction .

- The antioxidant properties of TEMPO were also highlighted in the context of Parkinson's disease (PD), where it was shown to mitigate oxidative stress-induced cellular damage .

-

Mechanisms of Action

- TEMPO acts by neutralizing free radicals through electron transfer processes. It can donate an electron to ROS, transforming them into less harmful species .

- Studies have indicated that TEMPO can penetrate the blood-brain barrier (BBB), making it a candidate for therapeutic interventions in neurodegenerative diseases .

Lipid Peroxidation Inhibition

Research has shown that TEMPO can inhibit lipid peroxidation processes:

- In a study involving heat-stressed Chlamydomonas reinhardtii cells, the formation of singlet oxygen was evidenced by the detection of nitroxyl radicals derived from TEMPO. This suggests that TEMPO may play a role in mitigating lipid peroxidation initiated by enzymatic pathways .

Case Study 1: Neuroprotective Effects in Parkinson's Disease

In a controlled study using SH-SY5Y cells:

- Objective: To evaluate the protective effects of TEMPO against 6-OHDA-induced toxicity.

- Findings: Pre-treatment with TEMPO significantly preserved cell viability and mitochondrial function compared to untreated controls. Moreover, it reduced ROS levels and improved ATP production post-exposure .

Case Study 2: Singlet Oxygen Production

In experiments with Chlamydomonas reinhardtii:

- Objective: To assess the role of TEMPO in singlet oxygen production under heat stress.

- Findings: The study confirmed that singlet oxygen formation was associated with lipid peroxidation processes that could be inhibited by TEMPO, highlighting its potential as an antioxidant under stress conditions .

Data Table: Summary of Biological Activities

Q & A

Q. What are the critical safety protocols for handling perchloric acid in laboratory settings?

Perchloric acid (HClO₄) requires stringent safety measures due to its strong oxidizing and corrosive properties. Key protocols include:

- Ventilation : Use a dedicated perchloric acid fume hood with washdown systems to prevent crystalline perchlorate buildup, which can combust upon contact with organic materials .

- Concentration Control : Avoid evaporation of aqueous solutions (e.g., 60–72% HClO₄) to prevent accidental formation of anhydrous HClO₄, a highly explosive compound. Use azeotropic distillation (boiling point: 203°C at 72.5% concentration) to maintain safe conditions .

- PPE : Wear acid-resistant gloves (e.g., neoprene), face shields, and lab coats. Secondary containment trays are recommended for spill mitigation .

Q. How can perchloric acid be safely used in dissolving inorganic samples for analysis?

HClO₄ is effective in digesting refractory inorganic materials (e.g., metal oxides, silicates) due to its dual role as a strong acid and oxidizer. Methodology:

Q. What are the standard methods to verify the concentration of aqueous perchloric acid solutions?

Two reliable techniques:

- Refractive Index Measurement : Use a refractometer calibrated at 20°C or 30°C. For example, a 72% HClO₄ solution has a refractive index of ~1.517 at 20°C .

- Density Analysis : A hydrometer can determine concentration, where 70% HClO₄ has a density of 1.68 g/mL .

Advanced Research Questions

Q. How can researchers resolve contradictions in perchloric acid stability under varying experimental conditions?

Stability depends on concentration, temperature, and contaminants:

- Low/Moderate Concentrations (≤72%) : Stable at room temperature but reactive with organic solvents (e.g., acetone). Pre-chill mixtures to 4°C to slow unintended redox reactions .

- High-Temperature Use : When heated above 150°C (e.g., in digestions), avoid contact with reducing agents (e.g., alcohols) to prevent explosive decomposition. Use blast shields and remote monitoring systems .

- Metal Ion Contamination : Transition metals (e.g., Fe³⁺) catalyze HClO₄ decomposition. Pre-treat samples with chelating agents (e.g., EDTA) to mitigate risks .

Q. What advanced titration techniques enable selective quantification of perchloric acid in complex mixtures?

- Non-Aqueous Potentiometric Titration : Dissolve the sample in glacial acetic acid and titrate with 0.1 M diphenylguanidine in acetic acid. A glass electrode detects the endpoint (potential shift ≥100 mV) .

- High-Frequency Titration : Differentiate HClO₄ from HNO₃ by titrating in ethyl methyl ketone with KOH. The dielectric constant change at the equivalence point is monitored via high-frequency oscillations .

Q. How does 2,2,6,6-tetramethylpiperidine (TEMP) enhance synthesis or stabilization in metal-organic framework (MOF) chemistry?

TEMP acts as:

- Radical Stabilizer : In MOF-801 synthesis, TEMP traps reactive oxygen species, preventing undesired side reactions during hydrothermal synthesis (e.g., at 120°C for 24 hrs) .

- pH Modulator : TEMP’s basicity (pKa ~10.7) adjusts reaction pH in DMF/water mixtures, optimizing ligand coordination to metal nodes (e.g., Zr⁶ clusters) .

Methodological Considerations for Combined Use

Q. What precautions are necessary when combining perchloric acid with 2,2,6,6-tetramethylpiperidine in redox reactions?

- Incompatibility Alert : TEMP is a tertiary amine and reacts violently with strong oxidizers like HClO₄. Avoid direct mixing; instead, add TEMP post-acid neutralization .

- Solvent Selection : Use aprotic solvents (e.g., acetonitrile) to minimize proton exchange. Maintain temperatures below 50°C to control exothermicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.